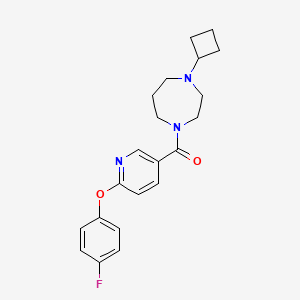

(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone

概述

描述

JNJ-39220675 is a novel selective histamine H3 receptor antagonist. It has been studied for its potential to reduce the abuse-related effects of alcohol in rats . This compound has shown promise in modulating behaviors linked to addiction and other dopaminergic compounds .

准备方法

JNJ-39220675 的合成路线和反应条件涉及芳氧基吡啶酰胺的制备。 该化合物通过一系列化学反应合成,包括二氮杂环庚烷环的形成以及氟苯氧基基团连接到吡啶环上 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

科学研究应用

JNJ-39220675 具有广泛的科学研究应用,包括:

化学: 它被用作工具化合物来研究组胺 H3 受体及其在各种生理过程中的作用。

生物学: 该化合物用于研究组胺 H3 受体在调节与成瘾和其他多巴胺能化合物相关的行为中的作用.

作用机制

JNJ-39220675 通过选择性拮抗组胺 H3 受体来发挥作用。该受体参与多巴胺能回路和其他生理功能的调节。 通过阻断组胺 H3 受体,JNJ-39220675 调节多巴胺等神经递质的释放,多巴胺在成瘾相关行为中起着至关重要的作用 .

相似化合物的比较

JNJ-39220675 在其对组胺 H3 受体的高选择性和亲和力方面是独一无二的。 与其他组胺受体拮抗剂不同,它对组胺 H4 受体没有亲和力 . 类似的化合物包括:

硫代哌酰胺: 另一种组胺 H3 受体拮抗剂,但对组胺 H4 受体有亲和力。

依普罗米丁: 一种在心血管研究中使用的强效组胺 H2 受体激动剂.

罗卡斯汀: 一种选择性和有效的非镇静组胺 H1 受体拮抗剂.

JNJ-39220675 由于其对组胺 H3 受体的优异选择性及其在治疗酒精中毒和其他物质使用障碍方面的潜在治疗应用而脱颖而出 .

如果您有任何其他问题或需要更多详细信息,请随时提出!

生物活性

The compound (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a cyclobutyl group and a diazepane moiety, which may influence its biological properties. Its molecular formula is CHFNO, with a molecular weight of approximately 302.35 g/mol.

Research indicates that this compound acts as a modulator of the H3 histamine receptor , which plays a significant role in various physiological processes including neurotransmission and immune response modulation. By interacting with this receptor, the compound may influence conditions related to central nervous system disorders and inflammatory responses.

Pharmacological Studies

- Histamine H3 Receptor Modulation : Studies have shown that the compound exhibits affinity for H3 receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia due to its ability to enhance cognitive function by promoting neurotransmitter release .

- Antitumor Activity : Preliminary investigations suggest that this compound may have antitumor properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating its potential as an anti-cancer agent .

- Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects in animal models of neurodegenerative diseases, showing promise in reducing neuronal damage and improving cognitive outcomes .

Case Study 1: H3 Receptor Modulation

A study conducted on the modulation of H3 receptors demonstrated that the administration of this compound resulted in a significant increase in neurotransmitter levels in the brain, which correlated with improved memory retention in rodent models .

Case Study 2: Antitumor Efficacy

In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

959740-39-7 |

|---|---|

分子式 |

C21H24FN3O2 |

分子量 |

369.4 g/mol |

IUPAC 名称 |

(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)pyridin-3-yl]methanone |

InChI |

InChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2 |

InChI 键 |

IQOWHZHNGJXGHG-UHFFFAOYSA-N |

SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |

规范 SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |

外观 |

Solid powder |

Key on ui other cas no. |

959740-39-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone JNJ 39220675 JNJ-39220675 JNJ39220675 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。